Tmv-IN-2

Antiviral Plant Protection TMV Inhibition

Tmv-IN-2 (CAS 2883408-32-8), also designated as compound N7, is a synthetic chalcone derivative containing an indanone moiety that functions as a tobacco mosaic virus (TMV) inhibitor. It exhibits antiviral activity against TMV with a therapeutic EC50 of 89.9 μg/mL and binds to the TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 0.1890 μM, as determined by microscale thermophoresis.

Molecular Formula C27H23FO4
Molecular Weight 430.5 g/mol
Cat. No. B12396871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmv-IN-2
Molecular FormulaC27H23FO4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F
InChIInChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+
InChIKeyQCKQLQMZWZKJGO-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tmv-IN-2 (Compound N7) Chalcone-Based TMV Inhibitor Procurement Guide: Potency, Binding, and Selectivity Data


Tmv-IN-2 (CAS 2883408-32-8), also designated as compound N7, is a synthetic chalcone derivative containing an indanone moiety that functions as a tobacco mosaic virus (TMV) inhibitor [1]. It exhibits antiviral activity against TMV with a therapeutic EC50 of 89.9 μg/mL and binds to the TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 0.1890 μM, as determined by microscale thermophoresis [1].

Why Tmv-IN-2 Cannot Be Replaced by Other TMV Inhibitors or In-Class Chalcone Analogs


TMV inhibitors exhibit substantial variability in antiviral potency, binding mechanism, and activity profile depending on chemical structure. Even within the same indanone-chalcone series, subtle substituent changes produce divergent therapeutic, protective, and passivation activities [1]. For instance, compound N2 (TMV-IN-1) demonstrates superior therapeutic (EC50 = 70.7 μg/mL) and protective (EC50 = 60.8 μg/mL) activity, whereas Tmv-IN-2 (N7) offers a distinct profile with strong therapeutic activity (EC50 = 89.9 μg/mL) but moderate protective activity (65.5% inhibition at 500 μg/mL), underscoring that in-class substitution is not straightforward [1].

Quantitative Differentiation Evidence for Tmv-IN-2 Against Closest Comparators


Therapeutic Anti-TMV Activity of Tmv-IN-2 Outperforms Ningnanmycin by 1.76-Fold in In Vivo Assays

In a direct head-to-head comparison using the half-leaf method in Nicotiana glutinosa, Tmv-IN-2 (N7) demonstrated a therapeutic EC50 of 89.9 μg/mL, which is 1.76-fold more potent than the commercial antiviral ningnanmycin (NNM, EC50 = 158.3 μg/mL) [1].

Antiviral Plant Protection TMV Inhibition

Tmv-IN-2 Binds TMV Coat Protein with 12.4-Fold Higher Affinity Than Ningnanmycin

Microscale thermophoresis (MST) revealed that Tmv-IN-2 (N7) binds to TMV coat protein (TMV-CP) with a Kd of 0.1890 ± 0.0928 μM, which is 12.4-fold stronger than the binding affinity of ningnanmycin (Kd = 2.3471 ± 0.8648 μM) [1].

Microscale Thermophoresis Protein Binding TMV Coat Protein

Tmv-IN-2 Distinct Activity Profile Versus In-Class Analogs TMV-IN-1 and TMV-IN-3

Within the indanone-chalcone series, Tmv-IN-2 (N7, 4-F-Ph substituent) displays a unique therapeutic-selectivity profile: its therapeutic EC50 of 89.9 μg/mL is 1.27-fold weaker than TMV-IN-1 (N2, EC50 = 70.7 μg/mL), yet its protective activity (65.5% inhibition at 500 μg/mL) is lower than both TMV-IN-1 (74.7%) and TMV-IN-3 (N10, 76.1%), indicating a preference for curative over protective antiviral action [1].

Structure-Activity Relationship Chalcone Derivatives Selectivity Profile

Tmv-IN-2 Therapeutic Potency Compared to Ribavirin Across Independent Studies

Although not tested in the same assay, Tmv-IN-2's therapeutic EC50 of 89.9 μg/mL [1] compares favorably to ribavirin's reported EC50 of 154.3 μg/mL against TMV in an independent chalcone study using similar in vivo half-leaf methodology [2]. This suggests Tmv-IN-2 is approximately 1.72-fold more potent than ribavirin in comparable experimental systems.

Cross-Study Comparison Ribavirin TMV EC50

Evidence-Backed Application Scenarios for Tmv-IN-2 Procurement


Curative Anti-TMV Drug Discovery and Lead Optimization

Tmv-IN-2 is ideally suited for research programs focused on therapeutic (curative) intervention against established TMV infection, where its EC50 of 89.9 μg/mL provides a meaningful potency advantage over ningnanmycin (158.3 μg/mL) [1]. Its distinct therapeutic-selectivity profile (moderate protective activity) allows researchers to decouple curative mechanisms from protective host responses [1].

TMV Coat Protein Binding and Mechanistic Studies

With a Kd of 0.1890 μM for TMV-CP, Tmv-IN-2 serves as a high-affinity probe for microscale thermophoresis (MST) and molecular docking studies aimed at elucidating small-molecule interactions with the TMV capsid [1]. Its 12.4-fold stronger binding than ningnanmycin makes it a superior reference compound for target engagement assays [1].

Structure-Activity Relationship (SAR) Campaigns on Chalcone-Based Antivirals

As a 4-fluoro-substituted indanone-chalcone, Tmv-IN-2 fills a specific chemical space in SAR libraries. Its activity divergence from TMV-IN-1 (3-CH3-Ph) and TMV-IN-3 (3-CH3-Ph, 5-position) demonstrates how subtle substituent changes modulate therapeutic versus protective activity, providing critical data for rational design of next-generation TMV inhibitors [1].

Benchmarking New Anti-TMV Compounds Against a Well-Characterized Reference

Tmv-IN-2's well-documented EC50 values (therapeutic 89.9 μg/mL, protective inhibition 65.5% at 500 μg/mL), binding affinity (Kd 0.1890 μM), and comparative data against ningnanmycin and ribavirin establish it as a reliable benchmark compound for validating novel TMV inhibitors in academic and industrial screening campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tmv-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.